2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
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Overview
Description
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is an organic compound that features a naphthalene ring system with a ketone and acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or anhydrides are often used for esterification, while amines are used for amidation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone and acetic acid functional groups allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. Further research is needed to fully elucidate its molecular targets and mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.
1,2,3,4-Tetrahydro-1-methyl-naphthalene: Similar structure but with a methyl group instead of a ketone and acetic acid.
1,2,3,4-Tetrahydro-1-phenyl-naphthalene: Contains a phenyl group instead of the ketone and acetic acid.
Uniqueness
This compound is unique due to the presence of both a ketone and acetic acid functional group on the naphthalene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-4,8H,5-7H2,(H,14,15) |
InChI Key |
BAOVNJKOIFSIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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